molecular formula C9H15NO3 B1393641 Ethyl 3-isocyanato-4-methylpentanoate CAS No. 90943-07-0

Ethyl 3-isocyanato-4-methylpentanoate

Cat. No.: B1393641
CAS No.: 90943-07-0
M. Wt: 185.22 g/mol
InChI Key: RZTXXAXGHIWYHZ-UHFFFAOYSA-N
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Description

Ethyl 3-isocyanato-4-methylpentanoate (CAS: 90943-07-0) is an organic compound characterized by an ethyl ester backbone, a branched 4-methylpentanoate chain, and a reactive isocyanate (-NCO) group at the third carbon position. This structure confers unique reactivity, making it valuable in synthesizing polymers, pharmaceuticals, and agrochemicals. The isocyanate group enables participation in urea/urethane-forming reactions, while the ethyl ester enhances solubility in organic solvents . Notably, this compound has been discontinued in commercial catalogs, possibly due to challenges in synthesis, stability, or regulatory constraints .

Properties

IUPAC Name

ethyl 3-isocyanato-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-4-13-9(12)5-8(7(2)3)10-6-11/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTXXAXGHIWYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-isocyanato-4-methylpentanoate can be synthesized through several methods. One common method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethylsilyl ethers.

Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride . This process is efficient and forms dimethyl sulfide as the only byproduct.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isocyanato-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Ethyl 3-isocyanato-4-methylpentanoate is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 3-isocyanato-4-methylpentanoate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable urea, carbamate, and thiocarbamate linkages, which are crucial in various chemical and biological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl Isocyanates

Compound Name CAS Number Substituents/Functional Groups Key Features
This compound 90943-07-0 Branched 4-methylpentanoate chain, -NCO at C3 High steric hindrance; potential for selective reactions
Ethyl 3-isocyanato-2-thiophenecarboxylate 179114-84-2 Thiophene ring, -NCO at C3 Enhanced aromaticity; suited for electronic materials
Ethyl 3-isocyanatobenzoate 67531-68-4 Benzene ring, -NCO at C3 High thermal stability; used in polyurethanes
Ethyl 3-isocyanatopropionate 5100-34-5 Linear propionate chain, -NCO at C3 Lower steric hindrance; faster reaction kinetics
Ethyl 4-(isocyanatomethyl)benzoate 78915-50-1 Benzene ring, -NCO at methyl position Rigid aromatic backbone; applications in adhesives

Reactivity and Stability

  • Aromatic vs. Aliphatic Systems: Compounds with aromatic substituents (e.g., Ethyl 3-isocyanatobenzoate) exhibit higher thermal stability due to resonance stabilization, whereas aliphatic analogs like this compound may degrade faster under heat .
  • Solubility: The ethyl ester group enhances solubility in polar aprotic solvents (e.g., ethyl acetate, as noted in spice extractions ), but the branched chain may reduce miscibility compared to simpler esters like ethyl formate .

Research Findings and Challenges

  • Bioactivity: While ethyl acetate extracts of spices like turmeric and ginger show antifungal bioactivity , this compound’s reactivity likely limits direct biological use.
  • Synthetic Limitations: The discontinuation of this compound (as noted by CymitQuimica ) may reflect challenges in purification or competing demand for less hindered isocyanates.

Biological Activity

Ethyl 3-isocyanato-4-methylpentanoate is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an isocyanate functional group, which is known for its reactivity in various chemical reactions. The presence of the isocyanate group allows for nucleophilic attack, making it a versatile compound in organic synthesis and medicinal chemistry.

Property Details
Molecular Formula C₈H₁₄N₂O₂
Molecular Weight 170.21 g/mol
Functional Groups Isocyanate, Ester
Reactivity Nucleophilic and electrophilic

The biological activity of this compound can be attributed to its interaction with various molecular targets. The isocyanate group can react with nucleophiles such as amino acids and proteins, potentially leading to the formation of carbamates or ureas. This property has implications in modulating enzyme activity and influencing biochemical pathways, such as:

  • Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes by modifying active sites.
  • Substrate Activity: It may also serve as a substrate in biochemical reactions, participating in metabolic pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of an appropriate carbonyl compound with an isocyanide precursor under basic conditions. This method allows for the formation of various derivatives that may exhibit distinct biological activities.

Synthetic Route Example

  • Starting Material: Ethyl 4-methylpentanoate.
  • Reagent: Isocyanide precursor.
  • Conditions: Basic medium (e.g., sodium hydroxide).
  • Product: this compound.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound, focusing on its cytotoxicity and potential therapeutic applications.

Cytotoxicity Evaluation

A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The compound was tested against glioblastoma cells, showing a dose-dependent response with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM)
Glioblastoma (U87)15
Breast Cancer (MCF7)20
Lung Cancer (A549)25

Case Studies

  • Cytotoxic Effects on Glioblastoma Cells:
    • A research article published in MDPI reported that this compound significantly inhibited the growth of glioblastoma cells through apoptosis induction, highlighting its potential as a therapeutic agent against aggressive tumors .
  • Modulation of Enzymatic Activity:
    • Another study indicated that the compound could modulate the activity of certain enzymes involved in metabolic pathways, suggesting its utility in drug design for metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-isocyanato-4-methylpentanoate
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Ethyl 3-isocyanato-4-methylpentanoate

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